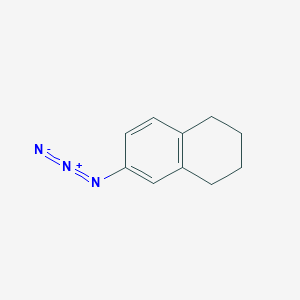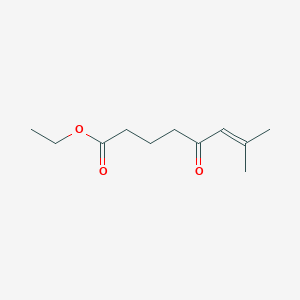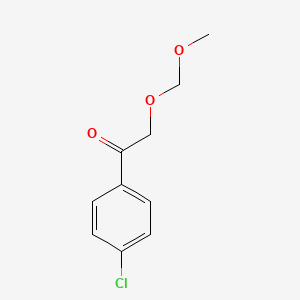
1-Methoxynon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxynon-1-ene is an organic compound with the molecular formula C10H20O It is an alkene with a methoxy group attached to the first carbon of the nonene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxynon-1-ene can be synthesized through several methods. One common approach involves the reaction of non-1-ene with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of advanced catalysts and controlled reaction environments to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxynon-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Hydrogenation of this compound can yield 1-methoxynonane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Substitution: Halogenating agents or strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: 1-Methoxynonane.
Substitution: Various substituted nonenes depending on the reagents used
Scientific Research Applications
1-Methoxynon-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-Methoxynon-1-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its reactions often include the formation of intermediates such as carbocations or radicals, depending on the reaction conditions .
Similar Compounds:
1-Methoxynonane: Similar structure but lacks the double bond.
1-Methoxy-2-propanol: Contains a methoxy group but has a different carbon chain length and structure.
Methoxy polyethylene glycol-epoetin beta: A more complex compound with different applications.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of an alkene with the functional versatility of a methoxy group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Properties
| 120872-41-5 | |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-methoxynon-1-ene |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10-11-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
FKDNSIBFBHNHQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)




